molecular formula C8H4Br2N2O2 B5722879 5,7-dibromo-1H-indole-2,3-dione 3-oxime CAS No. 49675-79-8

5,7-dibromo-1H-indole-2,3-dione 3-oxime

Cat. No.: B5722879
CAS No.: 49675-79-8
M. Wt: 319.94 g/mol
InChI Key: IXXOHRURSDHCCF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-1H-indole-2,3-dione 3-oxime typically involves the bromination of isatin derivatives. One common method includes the reaction of isatin with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5 and 7 positions of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoindole-2,3-dione derivatives, while reduction can produce dibromoindole-2,3-dione amines .

Scientific Research Applications

5,7-Dibromo-1H-indole-2,3-dione 3-oxime has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-dibromo-1H-indole-2,3-dione 3-oxime exerts its effects involves interactions with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the bromine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-1H-indole-2,3-dione: Similar in structure but with chlorine atoms instead of bromine.

    5,7-Difluoro-1H-indole-2,3-dione: Contains fluorine atoms, offering different reactivity and properties.

    5,7-Diiodo-1H-indole-2,3-dione: Iodine atoms provide distinct electronic and steric effects.

Uniqueness

5,7-Dibromo-1H-indole-2,3-dione 3-oxime is unique due to the presence of bromine atoms, which impart specific electronic properties and reactivity. This makes it particularly useful in applications requiring selective bromination and specific biological activities .

Properties

IUPAC Name

5,7-dibromo-3-nitroso-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12-14/h1-2,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXOHRURSDHCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)O)N=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268655
Record name 1H-Indole-2,3-dione, 5,7-dibromo-, 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49675-79-8
Record name 1H-Indole-2,3-dione, 5,7-dibromo-, 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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